molecular formula C12H18Cl2F3N3O B8126474 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride

Cat. No.: B8126474
M. Wt: 348.19 g/mol
InChI Key: TVMSUUHFPBNFMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride involves several stepsThe final step involves the addition of the trifluoromethyl group and the formation of the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride can be compared with other similar compounds, such as:

    3-Amino-N-(2-(dimethylamino)ethyl)benzamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(2-(Dimethylamino)ethyl)-5-(trifluoromethyl)benzamide: Lacks the amino group, which may influence its reactivity and applications.

    3-Amino-5-(trifluoromethyl)benzamide: Lacks the dimethylaminoethyl group, potentially altering its solubility and interaction with biological targets. The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability and lipophilicity, potentially increasing its effectiveness in various applications.

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O.2ClH/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8;;/h5-7H,3-4,16H2,1-2H3,(H,17,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMSUUHFPBNFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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